molecular formula C18H20O2 B1586810 4-(4-Pentylphenyl)benzoic acid CAS No. 59662-47-4

4-(4-Pentylphenyl)benzoic acid

Cat. No. B1586810
CAS RN: 59662-47-4
M. Wt: 268.3 g/mol
InChI Key: VRGQQLFRUKMDSW-UHFFFAOYSA-N
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Description

4-(4-Pentylphenyl)benzoic acid is a chemical compound with the molecular formula C18H20O2 . It has an average mass of 268.350 Da and a mono-isotopic mass of 268.146332 Da .


Molecular Structure Analysis

The molecular structure of 4-(4-Pentylphenyl)benzoic acid consists of 18 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . More detailed structural analysis may require specific computational chemistry tools or experimental techniques.

Scientific Research Applications

Liquid-Crystalline Applications

4-(4-Pentylphenyl)benzoic acid and its derivatives have shown significant applications in the field of liquid crystals. Studies have demonstrated that liquid-crystalline benzoic acid derivatives exhibit nematic phases, a type of liquid crystal phase. For example, 4-pentylbenzoic acid in its crystalline state forms a dimeric structure, but upon heating to the crystal-nematic transition point, it transitions to a monomeric form. This behavior indicates the sensitivity of these compounds' hydrogen bonds to temperature and molecular orientation, making them interesting candidates for liquid crystal applications (Kato, Jin, Kaneuchi, & Uryu, 1993).

Synthesis and Material Properties

The synthesis of novel materials based on benzoic acid derivatives is another area of research. A study focused on creating a bifunctional poly-monomer material, 4-(4-vinylphenyl) benzoic acid-(4-vinyl) phenyl ester, was prepared from 4-(4-acetylphenyl) benzoic acid. This process involved several chemical reactions, including esterification, reduction, and dehydrolysis. The resulting product was characterized for its liquid crystal properties, highlighting its potential in material science applications (Wei Ting et al., 2012).

Photochemical and Photophysical Properties

The photochemical and photophysical properties of benzoic acid derivatives have been studied for their potential in dye-sensitized solar cells (DSSCs). A study explored the use of 4-(Benzo[c][1,2,5]thiadiazol-4-ylethynyl)benzoic acid as an electron acceptor in DSSCs. This compound significantly reduced the energy gap in dye molecules due to its strong electron-deficient character, leading to improved power conversion efficiency in solar cells (Wang et al., 2016).

Thermodynamic and Physical Characterization

In addition to their potential applications in materials and energy, benzoic acid derivatives have been subject to thermodynamic and physical characterization. Research has investigated the thermodynamic behavior of benzoic acid-modified surfaces, revealing insights into the effects of solvent interactions and surface properties on observed chemical behaviors. Such studies are crucial in understanding the fundamental properties of these compounds and their potential in various applications (Abiman et al., 2007).

Safety And Hazards

The safety data sheet for benzoic acid indicates that it may cause skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is advisable to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4-(4-pentylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h6-13H,2-5H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRGQQLFRUKMDSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366236
Record name 4-(4-pentylphenyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Pentylphenyl)benzoic acid

CAS RN

59662-47-4
Record name 4′-Pentyl[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59662-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-pentylphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Pentyl-4'-biphenylcarboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

50 Gram of 4-n-pentyl-4'-cyanobiphenyl and 500 g of 70 weight % sulfuric acid were introduced into 2 l three neck flask, and heated on a mantle heater, with stirring under reflux for 2.5 hours. The resulting reaction mixture was water-cooled and then 500 ml of water was added, followed by separating a solid product with a glass filter, water-washing and recrystallizing with glacial acetic acid to give 45.7 g of 4-n-pentyl-biphenyl-4'-carboxylic acid((II), R=C5H11) which was a colorless crystal having a molecular formula of C18H20O2 (composition: C 80.6%, H 7.5%, O 11.9% as calculated values and C 80.3%, H 7.6%, O 12.1% as observed values) and a melting point of 177° C, and formed a smectic liquid crystal at temperatures exceeding the melting point.
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Synthesis routes and methods II

Procedure details

883 Gram of 4'-n-pentyl-4-acetylbiphenyl was introduced into a 30 l stainless steel reactor (provided with a stirrer, a reflux condenser and a funnel for dropwise adding), added 3.75 l of p-dioxane and dissolved with stirring. On the other hand, 1.8 kg of bromine was dropwise added to and dissolved in a solution of 2 kg of sodium hydroxide dissolved in 7.5 l of water, cooled to 10°-15° C. The resulting hypobromous acid solution was maintained at about 10° C. This solution was dropwise added to the above-mentioned p-dioxane solution over 50 minutes, followed by stirring at 35°-40° C for 3 hours, allowing to stand over one night, adding 250 g of sodium bisulfite, stirring, neutralizing with 2.8 l of conc. hydrochloric acid, separating the resulting solid by filtration, water-washing, drying and recrystallizing from 6 l of acetic acid, to give 747 g of 4'-n-pentyl-4-biphenylcarboxylic acid of m.p. 177° C (smectic liquid crystal being formed) (Yield 84%).
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Synthesis routes and methods III

Procedure details

5 g. 4-cyano-4'-n-pentylbiphenyl in a mixture of 90 ml. ethylene glycol, 18 ml. water and 3.2 g. sodium hydroxide are heated while stirring to 125° C. for 8 hours. After cooling, the reaction mixture is filtered, the residue suspended in 50 ml. ethanol and acidified with 5% hydrochloric acid to a pH of about 2. The reaction mixture is further stirred for 4 hours at room temperature, then filtered and the residue washed with ethanol. The 4-(4-n-pentylphenyl)-benzoic acid obtained is recrystallized from chloroform; m.p. 174° C., S/N 200° C., K. 254° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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